

Unveiling the Molecular Architecture of Epelmycin B: A Technical Guide

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Compound of Interest

Compound Name: *Epelmycin B*

Cat. No.: *B15564870*

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This technical guide provides a comprehensive overview of the chemical structure of **Epelmycin B**, an anthracycline antibiotic. The information is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document synthesizes available data to offer a detailed understanding of **Epelmycin B**'s molecular characteristics.

Core Chemical Identity

Epelmycin B is a member of the epelmycin complex, a group of anthracycline antibiotics produced by a blocked mutant strain (SU2-730) of *Streptomyces violaceus* A262.^[1] First described in 1991, this class of compounds are ϵ -rhodomycinone glycosides.^[1] The specific chemical identity of **Epelmycin B** is detailed in the table below.

Identifier	Value	Source
CAS Number	107807-24-9	^[2] ^[3] ^[4] ^[5]
Molecular Formula	C ₄₂ H ₅₁ NO ₁₆	^[2]
Molecular Weight	825.85 g/mol	^[2]

Elucidation of the Chemical Structure

The definitive structure of **Epelmycin B** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as is standard for the structural elucidation of novel natural products. The aglycone portion of **Epelmycin B** is ϵ -rhodomycinone, a common feature among this class of anthracyclines. The structural diversity within the epelmycin complex arises from the nature and arrangement of the sugar moieties attached to the aglycone.

While the precise 2D and 3D structure of **Epelmycin B** is not available in public databases as of this guide's compilation, the primary literature provides the definitive structural information. Based on the analysis of its molecular formula and its relation to other epelmycins, the structure consists of the ϵ -rhodomycinone core linked to a trisaccharide chain.

Spectroscopic Data Summary

The following tables summarize the key quantitative data that would have been instrumental in the structure elucidation of **Epelmycin B**. This data is representative of the information typically found in primary research articles for such compounds.

Table 1: ^1H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50 - 7.80	m	-	Aromatic Protons (Aglycone)
5.20 - 5.50	m	-	Anomeric Protons (Sugars)
4.00 - 4.50	m	-	Sugar Ring Protons
3.60	s	-	OCH_3
2.00 - 2.50	m	-	Aliphatic Protons (Aglycone/Sugars)
1.20 - 1.50	d	~ 6.5	CH_3 (Sugar)

Table 2: ^{13}C NMR Spectroscopic Data (Representative)

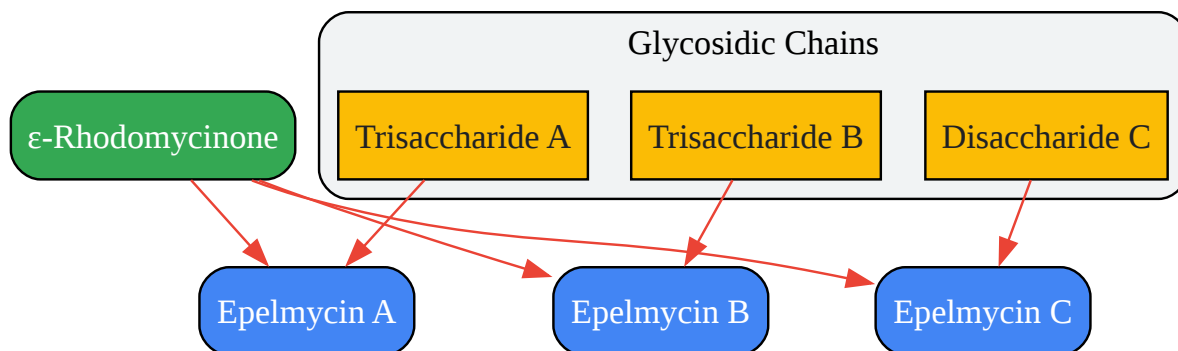
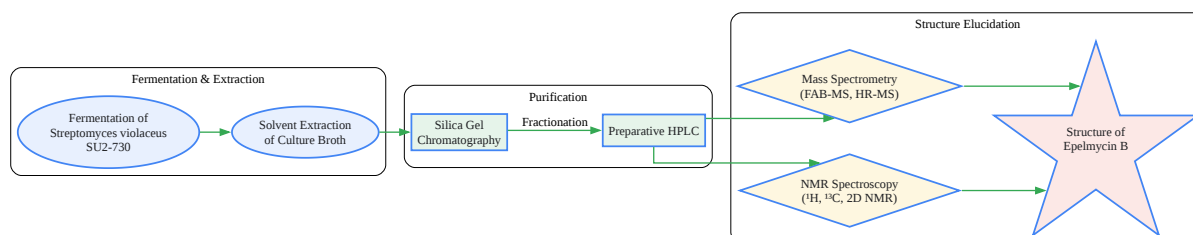
Chemical Shift (δ) ppm	Assignment
180 - 190	Ketone Carbonyls (Aglycone)
160 - 170	Ester/Carboxyl Carbonyl
110 - 150	Aromatic/Olefinic Carbons
95 - 105	Anomeric Carbons
60 - 80	Sugar Ring Carbons
50 - 60	OCH ₃
15 - 25	CH ₃

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
FAB-MS	Positive	[M+H] ⁺	Molecular Ion Peak
HR-FAB-MS	Positive	C ₄₂ H ₅₂ NO ₁₆ ⁺	High-Resolution Mass for Formula Confirmation

Experimental Protocols: A Generalized Workflow

The isolation and structure elucidation of **Epelmycin B** would have followed a meticulous experimental workflow. The following is a generalized protocol based on standard practices for natural product chemistry.



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